molecular formula C10H7Cl2N B13686184 Quinoline, 4-(dichloromethyl)- CAS No. 79325-39-6

Quinoline, 4-(dichloromethyl)-

Cat. No.: B13686184
CAS No.: 79325-39-6
M. Wt: 212.07 g/mol
InChI Key: ITJPZEGOVVPQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dichloromethyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound 4-(dichloromethyl)quinoline is particularly interesting due to its unique chemical structure, which includes a dichloromethyl group attached to the quinoline ring. This structural feature imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-(dichloromethyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of quinoline with dichloromethyl reagents under specific conditions. For instance, the reaction of quinoline with dichloromethyl methyl ether in the presence of a Lewis acid catalyst can yield 4-(dichloromethyl)quinoline. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Dichloromethyl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding 4-methylquinoline.

    Substitution: The dichloromethyl group can be substituted with various nucleophiles, leading to the formation of different quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Dichloromethyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(dichloromethyl)quinoline involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

4-(Dichloromethyl)quinoline can be compared with other quinoline derivatives, such as 4-chloroquinoline and 4-methylquinoline. While all these compounds share the quinoline core structure, the presence of different substituents imparts unique properties to each compound. For instance, 4-chloroquinoline is known for its antimalarial activity, while 4-methylquinoline is used in the synthesis of various pharmaceuticals. The dichloromethyl group in 4-(dichloromethyl)quinoline makes it particularly reactive and versatile for chemical modifications.

Similar Compounds

  • 4-Chloroquinoline
  • 4-Methylquinoline
  • 4-Bromoquinoline
  • 4-Fluoroquinoline

These compounds share structural similarities with 4-(dichloromethyl)quinoline but differ in their chemical and biological properties due to the presence of different substituents.

Properties

CAS No.

79325-39-6

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

4-(dichloromethyl)quinoline

InChI

InChI=1S/C10H7Cl2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H

InChI Key

ITJPZEGOVVPQPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.